cis-1,2-Dibenzoylethylene

Catalog No.
S15339747
CAS No.
959-27-3
M.F
C16H12O2
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2-Dibenzoylethylene

CAS Number

959-27-3

Product Name

cis-1,2-Dibenzoylethylene

IUPAC Name

(Z)-1,4-diphenylbut-2-ene-1,4-dione

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11-

InChI Key

WYCXGQSQHAXLPK-QXMHVHEDSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2

Cis-1,2-Dibenzoylethylene is an organic compound with the molecular formula C16H12O2C_{16}H_{12}O_2. It is characterized by its structure, which includes two benzoyl groups attached to a double bond between two carbon atoms. This compound exists in two geometric isomers: cis and trans, with the cis form being noted for its higher melting point of approximately 132°C compared to the trans form, which has a melting point of about 109°C . The compound is primarily used in organic synthesis and has been studied for its unique properties in various

  • Isomerization: The compound can interconvert between its cis and trans forms through photochemical or thermal processes. For instance, exposure to light can convert trans-1,2-dibenzoylethylene into cis-1,2-dibenzoylethylene .
  • Oxidative Reactions: It can be synthesized from 2,5-diphenylfuran using Fenton's reagent or peroxydisulfate in the presence of oxygen, demonstrating its reactivity under oxidative conditions .
  • Thermal Reactions: The thermal reconversion of cis to trans can occur when heated, indicating that thermal energy can influence the stability of these isomers .

Cis-1,2-Dibenzoylethylene can be synthesized through various methods:

  • Photochemical Isomerization: Trans-1,2-dibenzoylethylene can be converted into its cis form via exposure to ultraviolet light. This method involves dissolving the trans isomer in a suitable solvent and irradiating it under controlled conditions .
  • Oxidative Synthesis: The compound can also be produced from 2,5-diphenylfuran through oxidative reactions using agents like Fenton's reagent or peroxydisulfate .
  • Thermal Methods: Heating trans-1,2-dibenzoylethylene under specific conditions can lead to the formation of the cis isomer through thermal isomerization .

Cis-1,2-Dibenzoylethylene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound's unique properties make it useful in developing materials with specific optical characteristics.
  • Pharmaceuticals: Its potential biological activity suggests possible applications in drug development and formulation.

Studies on the interactions of cis-1,2-dibenzoylethylene with other compounds are still emerging. Its ability to undergo photoisomerization indicates that it may interact dynamically with light and other reactive species. Further research into its interactions with biological macromolecules could provide insights into its potential therapeutic uses.

Cis-1,2-Dibenzoylethylene shares similarities with several compounds due to its structural features. Below are some comparable compounds:

Compound NameStructure TypeNotable Characteristics
Trans-1,2-DibenzoylethyleneGeometric IsomerLower melting point (109°C)
1,2-DiphenylethylenedioneDioneSimilar functional groups but different geometry
BenzoylacetoneKetoneContains a ketone group but lacks double bond
1,3-DiphenylpropaneHydrocarbonNo carbonyl groups; purely hydrocarbon chain

Cis-1,2-Dibenzoylethylene's uniqueness lies in its specific geometric arrangement and higher melting point compared to its trans counterpart. Its ability to undergo reversible isomerization sets it apart from many similar compounds that do not exhibit such behavior.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

236.083729621 g/mol

Monoisotopic Mass

236.083729621 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-11

Explore Compound Types